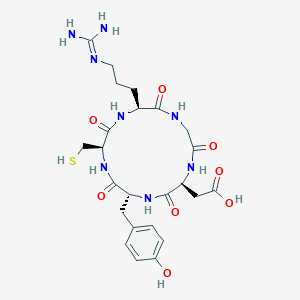
Cyclo(RGDyC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(RGDyC) (trifluoroacetate salt) is a cyclic pentapeptide that contains the αVβ3 integrin-binding sequence arginine-glycine-aspartate (RGD). This compound is known for its ability to target specific integrins, making it valuable in various scientific research applications, particularly in the fields of cancer research and ocular neovascularization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(RGDyC) (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of cyclo(RGDyC) (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process are employed to increase yield and purity. The use of advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo(RGDyC) (trifluoroacetate salt) primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
Cyclo(RGDyC) (trifluoroacetate salt) has a wide range of scientific research applications:
Cancer Research: Used to generate doxorubicin-containing liposomes for targeted tumor therapy.
Ocular Neovascularization: Employed in the development of fluorescent silicon nanoparticles for imaging and treatment.
Cell Biology: Investigated for its role in cell adhesion and signaling pathways.
Drug Delivery: Utilized in the design of targeted drug delivery systems
Mechanism of Action
Cyclo(RGDyC) (trifluoroacetate salt) exerts its effects by binding to αVβ3 integrins on the cell surface. This binding inhibits the interaction between integrins and extracellular matrix proteins, thereby affecting cell adhesion, migration, and survival. The molecular targets include integrin receptors, and the pathways involved are primarily related to cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Cyclo(RGDfC) (trifluoroacetate salt): Another cyclic pentapeptide with similar integrin-binding properties.
Cyclo(RGDyK) (trifluoroacetate salt): A variant with a different amino acid sequence but similar biological activity.
Uniqueness
Cyclo(RGDyC) (trifluoroacetate salt) is unique due to its specific sequence and high affinity for αVβ3 integrins. This specificity makes it particularly effective in targeting tumors and ocular neovasculature, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H34N8O8S |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O8S/c25-24(26)27-7-1-2-14-20(37)28-10-18(34)29-16(9-19(35)36)22(39)31-15(8-12-3-5-13(33)6-4-12)21(38)32-17(11-41)23(40)30-14/h3-6,14-17,33,41H,1-2,7-11H2,(H,28,37)(H,29,34)(H,30,40)(H,31,39)(H,32,38)(H,35,36)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1 |
InChI Key |
MOAUBYMRAXXSJA-YVSFHVDLSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


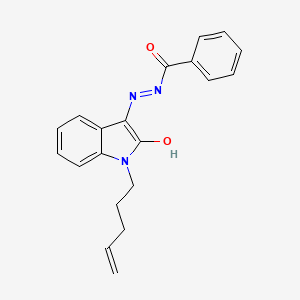
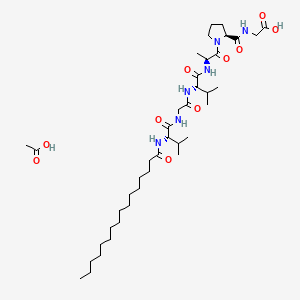

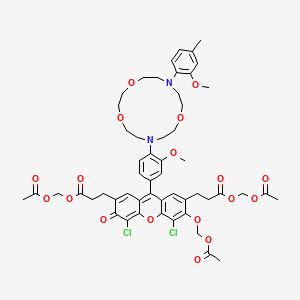
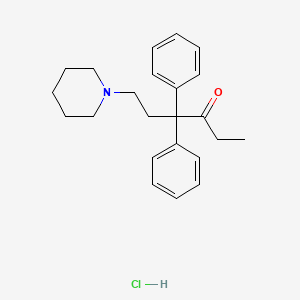
![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
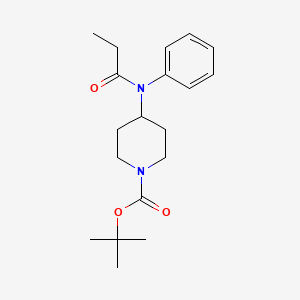
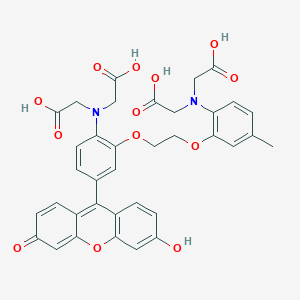

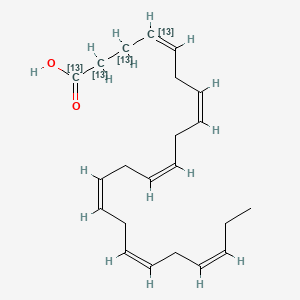
![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)
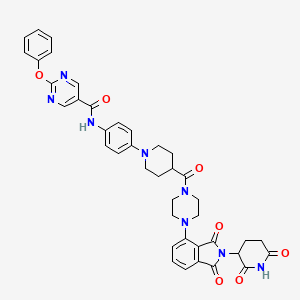
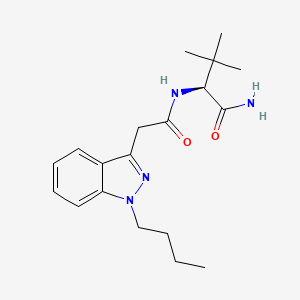
![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)
